![molecular formula C21H29N3O3 B2570157 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate CAS No. 938627-42-0](/img/structure/B2570157.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown potential in the treatment of various cancers, including solid tumors and hematological malignancies.
Mécanisme D'action
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to nucleolar stress, which activates the p53 pathway and induces apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has also been shown to have antiangiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have a number of biochemical and physiological effects. It induces nucleolar stress and activates the p53 pathway, leading to apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate also inhibits angiogenesis, which is necessary for tumor growth and metastasis. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective against a wide range of cancer types. However, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to have some toxicity in normal cells, which may limit its clinical use.
Orientations Futures
There are several future directions for research on 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. One area of interest is the development of combination therapies that enhance the efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Another area of research is the identification of biomarkers that can predict response to 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Additionally, there is interest in developing more potent and selective Pol I inhibitors that can overcome the limitations of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate in different cancer types.
Méthodes De Synthèse
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate involves several steps, starting with the reaction of 1-cyanocyclohexylamine with ethyl chloroformate to form 1-(1-cyanocyclohexyl)carbamic acid ethyl ester. This is then reacted with 4-(diethylamino)benzoyl chloride to form 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate.
Applications De Recherche Scientifique
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit Pol I transcription, leading to nucleolar stress and apoptosis in cancer cells. 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate has been found to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological malignancies.
Propriétés
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(diethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-4-24(5-2)18-11-9-17(10-12-18)20(26)27-16(3)19(25)23-21(15-22)13-7-6-8-14-21/h9-12,16H,4-8,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYWIYUGUCWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2570075.png)
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)

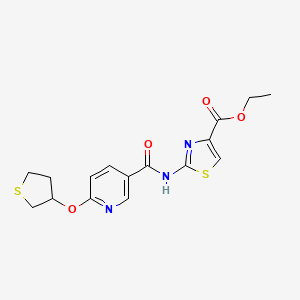
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2570082.png)
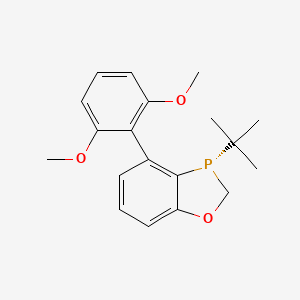
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2570084.png)
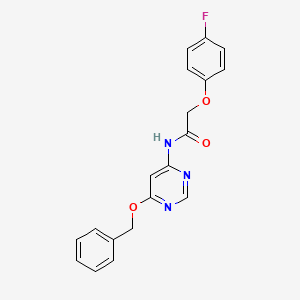
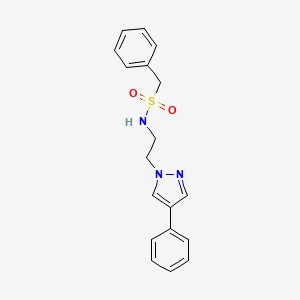
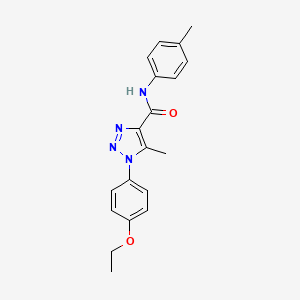
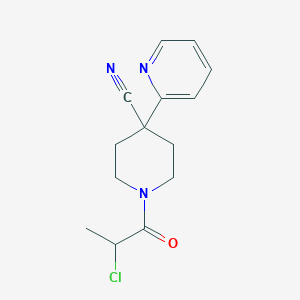
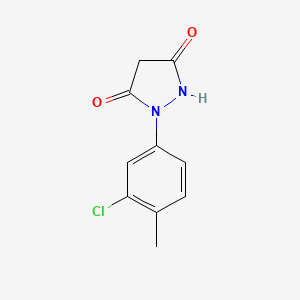
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)
